1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound contains a pyrrolidine ring, a triazole ring, and a tolylsulfonyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the tolylsulfonyl group: This is usually done via sulfonylation reactions using reagents like toluenesulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions, particularly at the double bonds in the triazole ring.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(1-(p-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but with a para-substituted tolylsulfonyl group.
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,4-triazole: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-imidazole: Features an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-7-5-12(10-16)17-8-6-14-15-17/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLRZKIUZJZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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